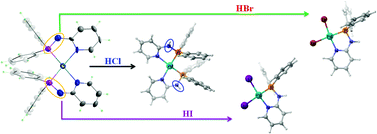Pd(ii) coordinated deprotonated diphenyl phosphino amino pyridine: reactivity towards solvent, base, and acid†
Dalton Transactions Pub Date: 2014-09-09 DOI: 10.1039/C4DT01665C
Abstract
The reactivity and stability of P(III)–N and P(III)≈N bonds will be different towards various solvents, bases, and acids because of their difference in bond strength due to different N-pπ–P-dπ donor bonding. For this, a P≈N containing Pd(II) complex, [Pd(DPAP)2] (C1), was synthesized from the reaction between PdCl2(COD) (COD = 1,4-cyclooctadiene) and 2 equiv. DPAP (diphenyl phosphino amino pyridine) ligand, followed by deprotonation of the N–H proton of the coordinated DPAP. The reactivity and stability of coordinated P≈N in complex C1 were determined in various protic and aprotic solvents, bases, and acids. The inertness of coordinated P![[double bond, length as m-dash]](https://www.rsc.org/images/entities/char_e001.gif) N towards various solvents and bases was observed, whereas protonation occurs at the nitrogen of P
N towards various solvents and bases was observed, whereas protonation occurs at the nitrogen of P![[double bond, length as m-dash]](https://www.rsc.org/images/entities/char_e001.gif) N in the presence of an acid to form P–NH, with the generation of dicationic palladium complexes (C2). The dicationic complex C2 is found to be stable in the presence of bulky monoanionic Sn(IV) reagents, whereas, in the presence of more nucleophilic anions like Br− or I−, dissociation of one DPAP ligand from dicationic Pd(II) complexes C2 leads to the generation of Pd(DPAP)X2 (X = Br−, I−). Finally, the utility of the complexes towards Suzuki coupling of various aryl bromides and aryl or heteraryl boronic acids has been checked.
N in the presence of an acid to form P–NH, with the generation of dicationic palladium complexes (C2). The dicationic complex C2 is found to be stable in the presence of bulky monoanionic Sn(IV) reagents, whereas, in the presence of more nucleophilic anions like Br− or I−, dissociation of one DPAP ligand from dicationic Pd(II) complexes C2 leads to the generation of Pd(DPAP)X2 (X = Br−, I−). Finally, the utility of the complexes towards Suzuki coupling of various aryl bromides and aryl or heteraryl boronic acids has been checked.

Recommended Literature
- [1] Borohydride intermediates pave the way for magnesium-catalysed enantioselective ketone reduction†
- [2] C–H functionalization of azines. Anodic dehydroaromatization of 9-(hetero)aryl-9,10-dihydroacridines†
- [3] Au-nanoparticles-decorated Sb2S3 nanowire-based flexible ultraviolet/visible photodetectors†
- [4] Ca-, Sr-, and Ba-Coordination polymers based on anthranilic acid via mechanochemistry†
- [5] Benzotriazole-mediated arylalkylation and heteroarylalkylation
- [6] Built-in electric field for photocatalytic overall water splitting through a TiO2/BiOBr P–N heterojunction†
- [7] Brønsted acid-catalyzed efficient Strecker reaction of ketones, amines and trimethylsilyl cyanide†
- [8] Cage effect on stability and molecular dynamics of [(CH3)3N]•+ and [(CH3)3NCH2]•+ generated in γ-irradiated zeolites
- [9] Bi2Se3-Based Memristive Devices for Neuromorphic Processing of Analogue Video Signals
- [10] Book reviews










